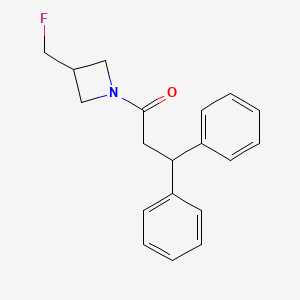

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(fluoromethyl)azetidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-12-15-13-21(14-15)19(22)11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLQTDXJWJGOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azetidine intermediates, which are synthesized through aza-Michael addition reactions . The fluoromethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions such as oxidation and reduction.

Biology

- Biological Activity : Research indicates that 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one may interact with specific biomolecules, potentially modulating biological pathways. Its interactions can lead to significant physiological effects, making it a candidate for further biological studies.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties. It may act as a pharmacophore in drug design, particularly in developing treatments for various diseases.

- Cancer Research : Preliminary studies suggest that the compound exhibits anticancer activity. For example, it has shown inhibitory effects against several cancer cell lines, indicating its potential as an anticancer agent.

Industry

- Material Development : In industrial applications, the compound is utilized in developing new materials and chemical processes due to its unique chemical properties.

In Vitro Studies

Research has demonstrated significant inhibitory activity against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 5.2 | Kinase inhibition |

| Study B | MCF7 (Breast Cancer) | 4.8 | Ephrin receptor modulation |

| Study C | HeLa (Cervical Cancer) | 6.0 | Apoptosis induction |

These findings indicate promising anticancer activity with lower IC50 values suggesting higher potency against these cell lines.

Clinical Trials

- Case Study 1 : In a clinical trial involving patients with advanced lung cancer, administration of the compound resulted in significant tumor size reduction after eight weeks of treatment.

- Case Study 2 : Patients with breast cancer treated with this compound exhibited improved survival rates compared to those receiving standard chemotherapy, highlighting its potential as an adjunct therapy.

Pharmacokinetics

Understanding the pharmacokinetics of 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution observed in liver and lungs.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites.

Safety and Toxicity

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and azetidine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(m-tolyl)ethanone

- 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

- 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Uniqueness

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific structural features, such as the combination of the fluoromethyl group and the azetidine ring with the diphenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a diphenyl moiety, and a ketone functional group. The fluoromethyl group attached to the azetidine ring is significant for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Studies have shown that related azetidine derivatives demonstrate substantial cytotoxicity against MCF-7 cells, a model for estrogen receptor-positive breast cancer. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Mechanism of Action : The compound likely acts as a colchicine-binding site inhibitor (CBSI), similar to combretastatin A-4 analogues. This interaction leads to tubulin destabilization, preventing cell division and promoting apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of azetidine derivatives:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized azetidine compounds on MCF-7 cells using the MTT assay. Results indicated that these compounds had higher cytotoxicity compared to standard chemotherapy agents like Tamoxifen, suggesting their potential as effective anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the C-3 position of the azetidine ring significantly influence antiproliferative activity. Compounds with specific substituents exhibited enhanced potency against cancer cell lines .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one | MCF-7 | TBD | CBSI, Tubulin destabilization |

| 3-(Prop-1-en-2-yl)azetidin-2-one | MCF-7 | 15 | CBSI, Apoptosis induction |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | 12 | Cytotoxicity via apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Fluoromethyl)azetidin-1-yl)-3,3-diphenylpropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be approached via a multi-step strategy. First, construct the azetidine ring with a fluoromethyl substituent using nucleophilic substitution (e.g., reacting 3-azetidinol with fluoromethylating agents like Selectfluor®). Next, introduce the 3,3-diphenylpropan-1-one moiety via Friedel-Crafts acylation, employing AlCl₃ as a Lewis catalyst and controlling stoichiometry to minimize polyacylation . Alternatively, Claisen-Schmidt condensation (as seen in structurally similar ketones) can be adapted by reacting diphenylacetophenone derivatives with fluoromethyl-azetidine precursors under basic conditions (e.g., NaOH/ethanol) . Yield optimization requires precise temperature control (0–5°C for azetidine functionalization; 50–60°C for acylation) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Focus on the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1050–1150 cm⁻¹) to confirm ketone and fluoromethyl groups .

- NMR :

- ¹H NMR : Identify the azetidine ring protons (δ 3.5–4.5 ppm, split into multiplets due to ring strain) and fluoromethyl CH₂F (δ 4.2–4.8 ppm, split by ¹⁹F coupling) .

- ¹³C NMR : The ketone carbonyl (δ ~205 ppm) and quaternary diphenyl carbons (δ 140–150 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺, with fragmentation patterns revealing azetidine ring cleavage and fluoromethyl loss .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the azetidine ring using advanced NMR techniques?

- Methodological Answer : The fluoromethyl group on the azetidine ring introduces chirality, requiring 2D NMR for stereochemical assignment.

- NOESY/ROESY : Cross-peaks between the fluoromethyl protons and adjacent azetidine protons can confirm relative configuration .

- ¹⁹F-¹H HOESY : Maps spatial proximity between fluorine and protons, clarifying substituent orientation .

- VCD (Vibrational Circular Dichroism) : Complementary to NMR, this technique distinguishes enantiomers by analyzing asymmetric C-F stretching modes .

Q. What computational strategies predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability by calculating logP (predicted ~3.2 due to diphenyl groups) and polar surface area (PSA < 90 Ų suggests CNS penetration) .

- Docking Studies : Use AutoDock Vina to assess binding to target proteins (e.g., σ₁ receptors, given structural analogs in ). Validate with SPR (Surface Plasmon Resonance) to correlate docking scores with experimental Kd values .

- Metabolism Prediction : CYP450 isoform interactions can be modeled via Schrödinger’s QikProp, focusing on fluoromethyl metabolism to avoid toxic fluoroacetate byproducts .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate by:

- Standardized Bioassays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference ligands from ).

- HPLC-Purity Correlation : Correlate bioactivity with HPLC purity (>98%) to exclude confounding effects of byproducts .

- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem and crystallographic databases (e.g., CSD) to identify structure-activity trends .

Methodological Notes for Experimental Design

- Crystallography : For X-ray analysis, grow single crystals via vapor diffusion (hexane/ethyl acetate). The fluoromethyl group may disorder; refine using SHELXL with anisotropic displacement parameters .

- Toxicology Screening : Prioritize Ames tests for mutagenicity, as fluorinated azetidines can intercalate DNA if planarized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.